molecular formula C17H24Cl2N2O5 B4144696 1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid

1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4144696
M. Wt: 407.3 g/mol
InChI Key: WFFABAMHINHWDU-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorophenoxy group attached to a propyl chain, which is further linked to an ethylpiperazine moiety. The compound is often used in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,4-dichlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(3,4-dichlorophenoxy)propyl bromide.

    N-Alkylation: The resulting bromide is then reacted with 4-ethylpiperazine in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to yield 1-[3-(3,4-dichlorophenoxy)propyl]-4-ethylpiperazine.

    Oxalate Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the condensation and N-alkylation reactions to ensure high yield and purity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenoxy group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base and oxalic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Hydrolysis: Free base and oxalic acid.

Scientific Research Applications

1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to certain receptors, modulating their activity.

    Enzyme Inhibition: It can inhibit the activity of specific enzymes, affecting various biochemical pathways.

    Pathways Involved: The exact pathways depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(3,4-dichlorophenoxy)propyl]pyrrolidine oxalate: Known for its activity as a histamine H3 receptor antagonist.

    1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperidine hydrochloride: Another derivative with similar structural features.

Uniqueness

1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid stands out due to its specific ethylpiperazine moiety, which imparts unique chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

1-[3-(3,4-dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O.C2H2O4/c1-2-18-7-9-19(10-8-18)6-3-11-20-13-4-5-14(16)15(17)12-13;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFABAMHINHWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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